(5Z)-5-benzylidene-7-methyl-5H-indeno[1,2-b]pyridine
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Overview
Description
(5Z)-7-METHYL-5-(PHENYLMETHYLIDENE)-5H-INDENO[1,2-B]PYRIDINE is a heterocyclic compound that belongs to the indeno[1,2-b]pyridine family This compound is characterized by its unique structure, which includes a fused indene and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-7-METHYL-5-(PHENYLMETHYLIDENE)-5H-INDENO[1,2-B]PYRIDINE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate indene derivative under acidic conditions, followed by cyclization and subsequent functionalization to introduce the phenylmethylidene group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of zeolite catalysts, such as ZSM-5, has been reported to enhance the efficiency of the synthesis process . Additionally, advancements in green chemistry have led to the exploration of ionic liquids as solvents to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5Z)-7-METHYL-5-(PHENYLMETHYLIDENE)-5H-INDENO[1,2-B]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound to its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced indeno[1,2-b]pyridine derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of (5Z)-7-METHYL-5-(PHENYLMETHYLIDENE)-5H-INDENO[1,2-B]PYRIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(PHENYLMETHYLIDENE)-4H,5H,6H-THIENO[2,3-B]THIOPYRAN-4-ONE: Shares a similar phenylmethylidene group but differs in the core structure, which includes a thieno[2,3-b]thiopyran ring system.
IMIDAZO[1,2-A]PYRIDINES: These compounds have a similar pyridine ring but differ in the fused ring system and functional groups.
Uniqueness
(5Z)-7-METHYL-5-(PHENYLMETHYLIDENE)-5H-INDENO[1,2-B]PYRIDINE is unique due to its fused indene and pyridine ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H15N |
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Molecular Weight |
269.3 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-7-methylindeno[1,2-b]pyridine |
InChI |
InChI=1S/C20H15N/c1-14-9-10-17-18(12-14)19(13-15-6-3-2-4-7-15)16-8-5-11-21-20(16)17/h2-13H,1H3/b19-13+ |
InChI Key |
KPRDJPMEFCHAKS-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1)C3=C(/C2=C\C4=CC=CC=C4)C=CC=N3 |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2=CC4=CC=CC=C4)C=CC=N3 |
Origin of Product |
United States |
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